molecular formula C12H8F3NO2 B1398573 3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carbaldehyde CAS No. 1208081-38-2

3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carbaldehyde

Cat. No. B1398573
M. Wt: 255.19 g/mol
InChI Key: JMJISZXTPHWVIC-UHFFFAOYSA-N
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Description

“3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carbaldehyde” is a compound that contains an isoxazole ring and a trifluoromethyl group. Isoxazoles are a type of heterocyclic compound that consist of a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .


Chemical Reactions Analysis

The chemical reactions of “3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carbaldehyde” would depend on the specific conditions and reagents used. Isoxazoles can undergo various reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions . The trifluoromethyl group is generally considered to be stable and resistant to reduction or other transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carbaldehyde” would depend on its specific structure. Isoxazoles are generally stable compounds, and the trifluoromethyl group is known to be lipophilic and to increase the acidity of neighboring protons .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

Research indicates that compounds synthesized from 3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carbaldehyde exhibit notable antimicrobial and antioxidant activities. For instance, a series of novel isoxazole derivatives synthesized using this compound demonstrated promising antibacterial and antifungal activity against strains like E. coli and S. aureus, as well as significant antioxidant properties (Wazalwar et al., 2017). Another study focused on the synthesis of 1,2,3-triazolyl pyrazole derivatives via a Vilsmeier–Haack reaction approach, which also showed broad spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).

Anti-Cancer Properties

Several compounds derived from 3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carbaldehyde have been evaluated for their anti-cancer potential. For instance, a study synthesizing 1,2,3-triazole-based pyrazole aldehydes and their benzimidazole derivatives showed these compounds had potential antiproliferative properties against cancer cell lines like C6 (nerve cells) and MCF-7 (human breast adenocarcinoma cells) (Ashok et al., 2020).

Molecular Structures and Synthesis

The molecular structure and synthesis of compounds containing 3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carbaldehyde are also areas of active research. Studies have focused on understanding the crystal structure of these compounds and their derivatives, which is crucial for understanding their chemical properties and potential applications (Xu & Shi, 2011). Additionally, research into novel synthesis methods, such as microwave-assisted synthesis, has been explored to improve the efficiency and yield of these compounds (Trilleras et al., 2013).

Future Directions

Future research on “3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carbaldehyde” could involve further studies on its synthesis, properties, and potential applications. Isoxazoles and trifluoromethylated compounds are areas of active research due to their presence in various bioactive molecules and drugs .

properties

IUPAC Name

3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c1-7-10(6-17)11(18-16-7)8-2-4-9(5-3-8)12(13,14)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJISZXTPHWVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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